N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Description
N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a phenyl group, and an oxadiazole ring
Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-21-20(26-23-14)17-9-11-24(12-10-17)13-18(25)22-19(16-7-8-16)15-5-3-2-4-6-15/h2-6,16-17,19H,7-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURSVDFUSKTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)CC(=O)NC(C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclodehydration of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of the piperidine derivative with an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and piperidine moiety are likely critical for binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their biological activities.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
N-[cyclopropyl(phenyl)methyl]-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide is unique due to its combination of a cyclopropyl group, a phenyl group, and an oxadiazole ring, which may confer distinct biological properties and synthetic versatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
